Moxartenolide

Description

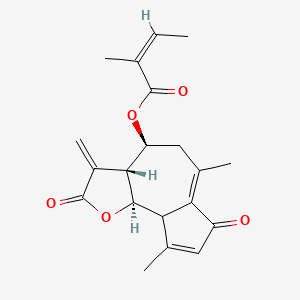

Structure

3D Structure

Properties

Molecular Formula |

C20H22O5 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

[(3aR,4S,9bR)-6,9-dimethyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H22O5/c1-6-9(2)19(22)24-14-8-11(4)15-13(21)7-10(3)16(15)18-17(14)12(5)20(23)25-18/h6-7,14,16-18H,5,8H2,1-4H3/b9-6-/t14-,16?,17+,18+/m0/s1 |

InChI Key |

SOUHOZAOAMAEFT-NUSGDSOSSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC(=C2C([C@@H]3[C@@H]1C(=C)C(=O)O3)C(=CC2=O)C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(=C2C(C3C1C(=C)C(=O)O3)C(=CC2=O)C)C |

Synonyms |

artenolide, mox- moxartenolide |

Origin of Product |

United States |

Isolation and Natural Occurrence

Botanical Sources: Artemisia argyi, Artemisia sylvatica, and Other Artemisia SpeciesMoxartenolide has been successfully isolated from several species within the Artemisia genus. The most prominent source is Artemisia argyi, a plant commonly known as Chinese mugwort, from which this compound and its related compound, Moxartenone, were first identified.lookchemicals.comctdbase.orgnih.govIt is also found in the processed leaves of this plant, which are used to make "moxa".lookchemicals.comctdbase.org

Scientific literature also documents the presence of this compound in Artemisia sylvatica. nih.govepdf.pub Furthermore, research has identified this compound as a constituent of Artemisia vulgaris (common mugwort). scirp.orgjst.go.jp While it has been isolated from plants outside this genus, such as Achillea clavennae, its primary known botanical origin is within Artemisia. researchgate.net

Extraction Methodologies from Plant MaterialsThe initial step in isolating this compound involves extracting crude organic material from the plant matter. This is typically achieved using solvent extraction techniques.mdpi.com

A common method involves the maceration of dried and pulverized plant leaves in a polar solvent. mdpi.com For instance, the leaves of Artemisia argyi have been extracted with 95% ethanol. nih.gov Another documented procedure utilizes methanol (B129727) for the initial extraction. jnu.edu.cn Following the initial soak, the resulting solution, rich in phytochemicals, is filtered to remove the solid plant debris.

The crude extract then undergoes further partitioning using solvents of varying polarities to separate compounds based on their solubility. A typical sequence involves partitioning the initial alcohol extract with a nonpolar solvent like n-hexane or petroleum ether, followed by a solvent of intermediate polarity such as ethyl acetate (B1210297). nih.govjnu.edu.cn This process yields different fractions, concentrating compounds like this compound into the ethyl acetate portion.

Chromatographic Separation Techniques for Compound IsolationTo isolate pure this compound from the concentrated extracts, various chromatographic techniques are employed. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.

Column chromatography (CC) is a fundamental technique used in this process. nih.gov The ethyl acetate fraction, for example, is passed through a column packed with a stationary phase like silica (B1680970) gel. jnu.edu.cn A gradient of solvents (the mobile phase), such as a mixture of chloroform (B151607) and methanol, is then run through the column, progressively eluting different compounds. jnu.edu.cn

Fractions collected from the column that show the presence of the target compound are often subjected to further purification. Preparative high-performance liquid chromatography (HPLC) is a high-resolution technique used for this purpose. jnu.edu.cn By using a specific solvent system (e.g., acetonitrile (B52724) and water), preparative HPLC can separate this compound from other closely related compounds, yielding the pure substance. jnu.edu.cn The purity and structure of the isolated compound are then confirmed using spectroscopic methods.

Structural Elucidation and Advanced Spectroscopic Characterization

The determination of the intricate three-dimensional structure of natural products like Moxartenolide relies on a synergistic combination of advanced spectroscopic and analytical methods. Each technique provides unique and complementary pieces of information that, when combined, reveal the molecule's complete architecture.

Chemical Synthesis and Synthetic Pathway Development

Retrosynthetic Analysis of the Moxartenolide Core Structure

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, often commercially available, starting materials. tgc.ac.inias.ac.in For this compound, the analysis begins with simplifying the peripheral functional groups through functional group interconversions (FGI). d-nb.infotgc.ac.in Key retrosynthetic disconnections for the this compound core focus on the strategic cleavage of the complex tricyclic framework.

A primary strategy involves the retrosynthetic opening of the γ-lactone ring, which simplifies the target to a hydroxyl-bearing carboxylic acid precursor. The core of the synthetic challenge lies in the construction of the cis-fused medwinpublishers.comresearchgate.net bicyclic hydroazulene skeleton. d-nb.info A modified retrosynthetic strategy for a related guaianolide involved disconnecting the seven-membered ring, suggesting that a key cyclization step could form this central ring from a precursor already containing the five-membered ring and the lactone progenitor side chain. d-nb.info This approach sets the stage for powerful ring-forming reactions like radical cyclization or ring-closing metathesis to construct the challenging seven-membered ring. d-nb.info

Total Synthesis Approaches and Methodological Innovations

While the total synthesis of this compound has been a significant goal, much of the available literature details strategic approaches and the synthesis of closely related guaianolides. d-nb.infouni-regensburg.de These studies have led to significant methodological innovations applicable to the broader class of guaianolide natural products.

Table 1: Key Synthetic Strategies for Guaianolide Core Construction

| Methodology | Target Ring/Bond | Key Reagents/Catalysts | Description | Reference(s) |

|---|---|---|---|---|

| Radical Cyclization | 7-membered carbocycle | (TMS)₃SiH / AIBN | An intramolecular radical cyclization of an appropriately substituted precursor to form the hydroazulene framework. | d-nb.infobeilstein-journals.org |

| Ring-Closing Metathesis (RCM) | 7-membered carbocycle or Lactone ring | Grubbs' Catalyst (Ru-based) | Intramolecular metathesis of a diene precursor to form a cyclic alkene, suitable for constructing either the seven-membered ring or the final lactone. | d-nb.infowikipedia.orgnih.gov |

| Stereoselective Epoxidation | Epoxide on C6/C7 double bond | mCPBA, DMDO, Ti(i-PrO)₄/TBHP | Controlled delivery of an oxygen atom to a double bond to establish critical stereocenters, often directed by nearby functional groups. | d-nb.infonih.govmdpi.com |

| Late-Stage Oxidation | Allylic C-H bonds | SeO₂ | Oxidation of allylic positions in an advanced intermediate to install hydroxyl groups or enone functionalities as seen in the final target. | d-nb.inforesearchgate.net |

The assembly of the characteristic medwinpublishers.commedwinpublishers.comresearchgate.net tricyclic framework of guaianolides is a central theme in their synthesis. d-nb.info One prominent approach involves constructing the seven-membered ring onto a pre-existing five-membered ring system. d-nb.info Methodologies such as the Pauson-Khand reaction have been explored for creating guaianolide analogues, affording rapid access to the medwinpublishers.commedwinpublishers.comresearchgate.net ring system. pitt.edu For this compound specifically, proposed strategies have focused on intramolecular reactions that form the seven-membered ring, thereby completing the tricyclic core. d-nb.info These methods are designed to be efficient and provide control over the stereochemistry of the ring fusion. researchgate.netnih.gov

The introduction of epoxide functionalities with high stereocontrol is critical in the synthesis of many natural products, including this compound. d-nb.infoorgsyn.org In a synthetic plan for this compound, stereoselective epoxidation of a C6/C7 double bond was identified as a crucial step. d-nb.info The stereochemical outcome of epoxidation reactions can be influenced by pre-existing stereocenters or directing groups within the substrate. nih.gov For example, a nearby hydroxyl group can direct reagents like m-CPBA or transition metal-based oxidants to a specific face of the double bond. d-nb.info Alternatively, catalyst-controlled methods, such as the Sharpless asymmetric epoxidation, provide a powerful tool for installing chirality, which has been applied in the synthesis of other complex pyranone-containing natural products. mdpi.com The choice of oxidant and reaction conditions is paramount to achieving the desired facial selectivity. nih.gov

Radical cyclizations are powerful C-C bond-forming reactions that are well-suited for the synthesis of complex cyclic molecules from acyclic precursors. nih.govrsc.org This methodology has been proposed as a key step in the synthesis of the this compound core. d-nb.info The strategy typically involves generating a radical on a side chain, which then attacks an intramolecular double bond to forge the new ring. beilstein-journals.orgmdpi.com Reagents such as tributyltin hydride (Bu₃SnH) or the more environmentally benign tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) with a radical initiator like azobisisobutyronitrile (AIBN) are commonly used to facilitate these transformations. beilstein-journals.orgmdpi.com This approach is particularly effective for forming five- and six-membered rings but has also been successfully applied to the more challenging synthesis of seven-membered rings found in the guaianolide skeleton. d-nb.infoorganic-chemistry.org

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the formation of unsaturated rings, including the lactones present in many natural products. wikipedia.orgorganic-chemistry.org The reaction utilizes well-defined metal catalysts, most notably ruthenium-based complexes developed by Grubbs, to join two terminal alkenes within the same molecule, releasing ethylene (B1197577) as a byproduct. wikipedia.org This strategy is highly valuable for forming medium-to-large rings, which are often difficult to construct using classical methods. medwinpublishers.com In the context of this compound synthesis, RCM is a proposed method for the crucial formation of the α,β-unsaturated γ-lactone ring from a diene precursor derived from an allylic alcohol. d-nb.infonih.gov The functional group tolerance of modern RCM catalysts allows this reaction to be performed late in the synthetic sequence on complex substrates. wikipedia.orgnih.gov

Functional group interconversion (FGI) refers to the transformation of one functional group into another, a fundamental process in multistep synthesis. solubilityofthings.comimperial.ac.uk In the final stages of a total synthesis, FGIs are employed to install the precise oxidation states and functional groups of the target molecule. vanderbilt.edu For this compound, this includes the formation of the α-methylene-γ-lactone, a common feature in sesquiterpene lactones that is often installed late due to its reactivity. d-nb.info Late-stage oxidations are also critical. For instance, allylic oxidation, often accomplished with reagents like selenium dioxide (SeO₂), can be used to introduce hydroxyl groups at specific positions on the carbon skeleton, a necessary step to achieve the final structure of this compound. d-nb.info In the synthesis of related seco-guaianolides, a late-stage oxidative cleavage reaction was a key step to furnish the final natural products. researchgate.netresearchgate.net

Ring-Closing Metathesis (RCM) in Lactone Formation

Partial Synthesis and Semi-Synthetic Modifications

The partial synthesis, or semi-synthesis, of complex natural products from more readily available precursors is a common strategy to access rare compounds and to create analogs for structure-activity relationship (SAR) studies. d-nb.info For guaianolides, this often involves the chemical transformation of abundant members of the family, such as parthenolide (B1678480) or costunolide (B1669451), into other, less accessible derivatives. acs.orgnih.govmdpi.com

While a completed partial synthesis of this compound has not been extensively documented in peer-reviewed literature, studies have been undertaken to explore its total synthesis, which can inform potential semi-synthetic routes. A key challenge in the synthesis of this compound is the strategic installation of the hydroxyl group at the C7 position. d-nb.info One proposed retrosynthetic analysis considered the oxidation of the C7 position on a pre-formed tricyclic core. d-nb.info However, attempts at this transformation using Sharpless allylic oxidation conditions (SeO2-TBHP) on a model intermediate resulted in a lack of regioselectivity, with oxidation occurring at multiple allylic positions. d-nb.info This suggests that for a successful partial synthesis of this compound from a related guaianolide lacking the C7-hydroxyl, a highly selective C-H oxidation method would be required.

The biosynthesis of guaianolides, which proceeds from farnesyl diphosphate (B83284) through germacrene A and costunolide, provides a roadmap for potential semi-synthetic strategies. mdpi.com Costunolide is a key branching point, and its epoxidation to parthenolide is a committed step in the biosynthesis of many guaianolides in the Asteraceae family. mdpi.com A potential, though challenging, semi-synthetic route to this compound could therefore involve the selective functionalization of a more common guaianolide precursor, such as one derived from costunolide, to introduce the specific oxidation pattern of this compound.

Derivatization Strategies for Analog Generation

The generation of this compound analogs is crucial for understanding its SAR and for potentially developing new therapeutic agents with improved properties. mdpi.com Derivatization strategies for guaianolides like this compound primarily focus on modifying the chemically reactive α-methylene-γ-lactone moiety, as this group is often key to their biological activity through Michael addition reactions with biological nucleophiles. d-nb.infomdpi.com

Modification of the α-Methylene-γ-lactone:

A significant strategy for generating analogs of guaianolides involves the modification of the α-methylene-γ-lactone. This electrophilic "warhead" is known to react with sulfhydryl groups of amino acids like cysteine in proteins. d-nb.inforesearchgate.net While essential for activity, this reactivity can also lead to off-target effects and toxicity. nih.gov Therefore, tuning the reactivity of this group is a key goal in analog design.

Michael Adducts: The exocyclic methylene (B1212753) group is susceptible to Michael addition. A common derivatization strategy for related α-methylene-γ-lactones is the addition of various nucleophiles, such as amines, to create a library of adducts. researchgate.net For example, various Michael adducts of the guaianolide zaluzanin D have been synthesized by reacting it with a range of amines. researchgate.net This approach could be applied to this compound to explore the chemical space around the lactone ring.

Heck Arylation: The Heck reaction has been used to arylate the α-methylene-γ-lactone moiety of other guaianolides. researchgate.net This introduces a variety of aryl groups at the exocyclic position, significantly altering the steric and electronic properties of the molecule and potentially its biological target interactions. researchgate.net

Isosteric Replacement with α-Methylene-γ-lactams: A sophisticated derivatization strategy involves the isosteric replacement of the α-methylene-γ-lactone with an α-methylene-γ-lactam. nih.govnih.govacs.org This creates a tunable electrophile, as the reactivity of the α-methylene group can be modulated by the substituent on the lactam nitrogen. nih.govnih.gov A general synthesis of guaianolide analogs featuring this modification has been developed, utilizing an allenic Pauson-Khand reaction to construct the characteristic 5-7-5 fused ring system. nih.govnih.govacs.orgorgsyn.org By installing different electron-withdrawing or electron-donating groups on the lactam nitrogen, a series of analogs with a range of thiol reactivities can be generated. nih.govnih.gov This allows for a systematic investigation of the relationship between electrophilicity and biological activity, such as NF-κB inhibition. nih.gov

The following table outlines the key synthetic strategies and the types of analogs that can be generated:

| Strategy | Target Moiety | Reagents/Reaction | Analog Type | Purpose |

| Michael Addition | α-Methylene-γ-lactone | Various amines | Amino adducts | Explore SAR, potentially improve solubility and target binding |

| Heck Reaction | α-Methylene-γ-lactone | Aryl iodides, Palladium catalyst | Arylated lactones | Introduce steric bulk and electronic diversity |

| Isosteric Replacement | α-Methylene-γ-lactone | Allenic Pauson-Khand reaction | α-Methylene-γ-lactam analogs | Tune electrophilicity, investigate SAR, potentially reduce off-target toxicity |

These derivatization strategies provide a powerful toolkit for medicinal chemists to probe the biological activity of this compound and to develop novel analogs with potentially enhanced therapeutic properties.

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biogenetic Route from Isoprenoid Precursors

The biosynthesis of all isoprenoids, including Moxartenolide, originates from the universal five-carbon (C5) precursor molecules, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgnih.gov These fundamental units are produced through one of two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, which starts from acetyl-CoA, or the methylerythritol phosphate (B84403) (MEP) pathway, which uses pyruvate (B1213749) and glyceraldehyde 3-phosphate as substrates. frontiersin.orgnih.gov While the MVA pathway is established in organisms like yeast and mammals, the MEP pathway is essential for many bacteria, plants, and certain parasites. nih.govrsc.org

The formation of the characteristic C15 backbone of a sesquiterpene involves the sequential condensation of these C5 units. Specifically, two molecules of IPP are added to one molecule of DMAPP, a reaction that yields the acyclic C15 intermediate, farnesyl diphosphate (FPP). FPP is the central precursor for the vast array of sesquiterpenoids found in nature. mdpi.compeerj.com The biogenetic route to this compound proceeds from FPP, which undergoes a series of cyclization and oxidation reactions to form the final guaianolide structure. science.govmdpi.com

Role of Sesquiterpene Synthases and Cytochrome P450 Enzymes

The conversion of the linear FPP precursor into the complex, cyclic skeleton of this compound is orchestrated by two critical classes of enzymes: sesquiterpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs).

Sesquiterpene Synthases (TPSs): The first committed step in the biosynthesis of the this compound skeleton is the cyclization of FPP, catalyzed by a sesquiterpene synthase. nih.gov These enzymes are responsible for generating the immense structural diversity of terpene carbon skeletons. nih.gov The TPS initiates the reaction by removing the diphosphate group from FPP, creating a carbocation that is then guided through a specific cascade of intramolecular cyclizations. mdpi.com For guaianolide-type sesquiterpenes like this compound, this typically involves the formation of a germacrene A intermediate, which then undergoes further rearrangement. A single TPS can often produce multiple products from one substrate, highlighting their catalytic versatility. peerj.com

Cytochrome P450 Enzymes (CYPs): Following the initial cyclization by a TPS, the resulting hydrocarbon scaffold undergoes a series of extensive oxidative modifications, which are primarily catalyzed by cytochrome P450 enzymes. mdpi.comnih.gov CYPs are a superfamily of heme-containing enzymes that play a crucial role in the biosynthesis of many secondary metabolites by performing regio- and stereoselective oxidation reactions. mdpi.combiomolther.org In the context of this compound biosynthesis, CYPs are responsible for introducing hydroxyl groups at specific positions on the sesquiterpene backbone. These hydroxylations are critical for subsequent steps, including the eventual formation of the characteristic lactone ring that defines sesquiterpene lactones. The term "P450" originates from the enzyme's distinctive spectrophotometric peak at 450 nm when complexed with carbon monoxide in its reduced state. nih.govwikipedia.org

Key Enzymes in this compound Biosynthesis

| Enzyme Class | Precursor/Substrate | Function | Product Type |

|---|---|---|---|

| Sesquiterpene Synthase (TPS) | Farnesyl Diphosphate (FPP) | Catalyzes the initial cyclization of the linear FPP to form a cyclic sesquiterpene skeleton (e.g., germacrene or guaiane (B1240927) type). nih.govnchu.edu.tw | Cyclic Sesquiterpene Hydrocarbon |

| Cytochrome P450 Monooxygenase (CYP) | Cyclic Sesquiterpene Hydrocarbon | Performs a series of regio- and stereoselective oxidation reactions, such as hydroxylation and epoxidation, leading to the formation of the final lactone structure. mdpi.comnih.gov | Oxidized Sesquiterpenoid (this compound) |

Genetic and Transcriptomic Studies in Biosynthesis Elucidation

Identifying the specific genes that encode the enzymes for this compound biosynthesis is a significant challenge due to the vast number of TPS and CYP genes present in plant genomes. Modern approaches that integrate metabolomics with transcriptomics have become powerful tools for this purpose. frontiersin.orgnih.gov

Studies on Artemisia species, the source of this compound, have utilized this strategy to pinpoint candidate genes involved in terpenoid and flavonoid biosynthesis. frontiersin.orgdntb.gov.uaresearchgate.net The methodology involves comparing the gene expression profiles (transcriptomes) of different plant tissues or developmental stages that exhibit varying levels of the target compound. frontiersin.org For instance, researchers can analyze tissues with high concentrations of sesquiterpenoids, such as glandular trichomes, and compare their transcriptomes to tissues where these compounds are absent. frontiersin.org Genes that are highly expressed in the producing tissues become strong candidates for involvement in the biosynthetic pathway. nih.gov This comparative analysis allows for the identification of specific TPS and CYP genes whose expression patterns correlate with the accumulation of this compound and related sesquiterpenoids, thereby paving the way for their functional characterization. frontiersin.orgresearchgate.net

Chemoenzymatic Synthesis in Biosynthetic Pathway Mimicry

Chemoenzymatic synthesis is an evolving field that combines the versatility of traditional chemical synthesis with the high selectivity of biocatalysis. nih.govmdpi.com This hybrid approach is particularly valuable for producing complex natural products by mimicking aspects of their native biosynthetic pathways. nih.govescholarship.org It allows for the generation of structurally demanding molecules by using recombinant enzymes to perform challenging chemical transformations. nih.gov

In the context of this compound, a chemoenzymatic strategy could involve the chemical synthesis of a key intermediate of the biosynthetic pathway. d-nb.info This chemically synthesized precursor could then be subjected to one or more enzymatic steps to complete the synthesis. For example, a specific cytochrome P450 enzyme, identified through transcriptomic studies, could be used to perform a highly selective hydroxylation or epoxidation that is difficult to achieve with conventional chemical reagents. nih.gov This approach leverages the strengths of both disciplines: the ability of chemical synthesis to rapidly build core molecular scaffolds and the unparalleled specificity of enzymes to perform intricate final modifications. mdpi.comd-nb.info

Biological Activities and Mechanistic Investigations Pre Clinical

In Vitro Pharmacological Profiling

Vasorelaxant Effects in Isolated Tissue Models

Moxartenolide has demonstrated notable vasorelaxant properties in isolated tissue preparations. Research has shown that it can inhibit contractions in isolated rat aortic strips that are induced by high concentrations of potassium (K+), norepinephrine, and serotonin. nih.gov This suggests that this compound may interfere with the signaling pathways that lead to smooth muscle contraction in blood vessels. The ability to counteract vasoconstriction induced by different stimuli points towards a broad mechanism of action on vascular smooth muscle cells.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, TNF-α)

The anti-inflammatory potential of this compound is linked to its ability to modulate key inflammatory mediators. Some sesquiterpenes, a class of compounds to which this compound belongs, have been shown to inhibit the production of nitric oxide (NO). researchgate.net Excessive NO production is a hallmark of inflammatory conditions. termedia.pl Additionally, the broader family of compounds from the Artemisia species, from which this compound is isolated, has been associated with the inhibition of tumor necrosis factor (TNF)-α, a critical pro-inflammatory cytokine. researchgate.net This modulation of inflammatory mediators suggests a potential role for this compound in mitigating inflammatory responses.

Inhibition of Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Signaling

A key mechanism underlying the anti-inflammatory effects of compounds related to this compound is the inhibition of the Nuclear Factor Kappa-B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. scirp.org By inhibiting the activation of NF-κB, these compounds can effectively suppress the production of pro-inflammatory cytokines and other mediators of inflammation. nih.gov This action at a central point of the inflammatory cascade highlights a significant aspect of its pharmacological profile.

Cytotoxicity and Antiproliferative Activities in Cancer Cell Lines

This compound has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxic and antiproliferative activities against various human cancer cell lines. koreascience.kr The ability to induce cell death and inhibit the proliferation of cancer cells is a critical characteristic for potential anticancer therapies. frontiersin.orgnih.gov The antiproliferative effects have been observed in different cancer models, indicating a potential for broad-spectrum activity.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Activity | Reference |

| Human Cancer Cell Lines | Cytotoxic | koreascience.kr |

Elucidation of Molecular Mechanisms

Induction of Programmed Cell Death: Apoptosis and Ferroptosis Pathways

Further investigation into the molecular mechanisms of this compound's anticancer activity has revealed its ability to induce programmed cell death. One of the key pathways identified is apoptosis, a form of controlled cell death that is essential for eliminating damaged or cancerous cells. nih.gov Additionally, there is emerging evidence that compounds with similar structures can induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. nih.govdovepress.com The induction of these cell death pathways provides a mechanistic basis for the observed cytotoxic effects of this compound on cancer cells.

Identification of Specific Molecular Targets (e.g., NDUFA4)

A significant breakthrough in understanding the mechanism of this compound has been the identification of NADH:ubiquinone oxidoreductase subunit A4 (NDUFA4) as a key molecular target. nih.govpatsnap.com NDUFA4 is recognized as a crucial enzyme in cell metabolism. nih.gov It was previously associated with mitochondrial complex I but has been more recently identified as a subunit of complex IV (cytochrome c oxidase). marrvel.org Studies based on proteomics have revealed that this compound inhibits cancer cell proliferation by targeting this enzyme. nih.govpatsnap.com This interaction with NDUFA4 appears to be central to this compound's ability to induce apoptosis and ferroptosis in cancer cells. nih.gov

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance)

To validate the interaction between this compound and its identified target, protein-ligand interaction studies have been employed. nih.gov Surface Plasmon Resonance (SPR) is a technique used for the real-time monitoring and quantification of the binding between a target biomolecule (the ligand) and a putative binding partner (the analyte). mosbri.eu In the context of this compound research, SPR assays were utilized to confirm the direct interaction between the compound and the NDUFA4 protein. nih.govpeeref.com This biophysical analysis provides quantitative data on the binding affinity and kinetics, confirming that a direct physical association occurs between this compound and NDUFA4. nih.govyoutube.comwikipedia.org

Pathway Analysis through Proteomic Studies

Quantitative proteomic studies, specifically using 4D-data-independent acquisition (DIA), have been instrumental in elucidating the broader cellular pathways affected by this compound. nih.gov These analyses revealed that the compound's interaction with NDUFA4 leads to the induction of two distinct forms of programmed cell death: apoptosis and ferroptosis. nih.gov The inhibition of NDUFA4 by this compound disrupts key metabolic processes within the cancer cells, ultimately triggering these cell death pathways and inhibiting proliferation. nih.gov

In Vivo Animal Model Studies (Mechanistic and Proof-of-Concept)

The anti-cancer potential of this compound has been further investigated in in vivo animal models, which are crucial for understanding the complex biological responses to a compound within a living organism. scantox.comnih.gov In studies utilizing a zebrafish model, the safety of this compound was evaluated. nih.gov Furthermore, research involving an ethyl acetate (B1210297) sub-fraction of Artemisia argyi extract (AAEA), from which this compound was isolated, demonstrated effective inhibition of tumor growth in vivo. nih.gov These proof-of-concept studies in animal models provide essential preliminary evidence of the compound's potential efficacy in a physiological context. nih.govscantox.com

Interactive Data Table: Summary of Pre-clinical Findings for this compound

| Area of Investigation | Key Methodologies | Major Findings | Referenced Compounds/Targets |

| Molecular Target Identification | Proteomics | NDUFA4 identified as a key molecular target. nih.govpatsnap.com | This compound, NDUFA4 |

| Protein-Ligand Interaction | Surface Plasmon Resonance (SPR) | Confirmed direct binding of this compound to NDUFA4. nih.govpeeref.com | This compound, NDUFA4 |

| Pathway Analysis | 4D-Data-Independent (DIA) Proteomics | Induces apoptosis and ferroptosis through NDUFA4 inhibition. nih.gov | This compound, NDUFA4 |

| In Vivo Studies | Zebrafish Model, Tumor Growth Inhibition Assays | Demonstrated safety and inhibition of tumor growth. nih.gov | This compound, AAEA |

Structure Activity Relationship Sar Studies

Systematic Modification and Bioactivity Correlation

The exploration of SAR for Moxartenolide often involves comparing its bioactivity with that of structurally related sesquiterpene lactones isolated from the same natural source, Artemisia argyi. researchgate.net A key study investigated the effects of nine different sesquiterpenes, including this compound, on kidney epithelial cells. nih.gov This comparative analysis allows for direct correlation between structural modifications and observed biological outcomes. researchgate.net

In this study, the compounds exhibited varying degrees of cytotoxicity and protective effects against iodixanol-induced cell damage. nih.gov this compound (referred to as compound 1) was found to be cytotoxic at concentrations of 25 μM and higher. nih.gov In contrast, other related compounds showed different activity profiles. For instance, 3-epi-iso-seco-tanapartholide (compound 8) was not only less toxic but also demonstrated the most potent protective effect against iodixanol-induced cytotoxicity, even at low micromolar concentrations. researchgate.netnih.gov Conversely, compounds like tuberiferin and rupicolin A did not display significant toxicity at similar concentrations. nih.gov

This research highlights that even subtle changes in the guaianolide scaffold, shared by this compound and its sister compounds, can lead to significant shifts in bioactivity. The systematic comparison of these naturally occurring analogs serves as an initial SAR screen, guiding further synthetic modifications to enhance desired therapeutic properties while minimizing unwanted cytotoxicity. oncodesign-services.commdpi.com

Table 1: Bioactivity of Sesquiterpenes from Artemisia argyi This interactive table summarizes the comparative cytotoxicity and protective effects of this compound and related compounds as observed in a study on LLC-PK1 kidney cells. researchgate.netnih.gov

| Compound Name | Structure | Cytotoxicity at ≥25 μM | Protective Effect against Iodixanol-induced Damage |

|---|---|---|---|

| This compound | Guaianolide | Yes | Moderate |

| Dehydromatricarin A | Guaianolide | Yes | Minimal |

| Tuberiferin | Guaianolide | No | Minimal |

| Argyinolide G | Guaianolide | Yes | Minimal |

| Deacetylmatricarin | Guaianolide | Yes | Minimal |

| Rupicolin A | Guaianolide | No | Moderate |

| Acrifolide | Guaianolide | No | Minimal |

| 3-epi-iso-seco-tanapartholide | Seco-tanapartholide | Yes | High |

Influence of Stereochemistry on Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological and pharmacological properties of a drug. nih.gov Because biological systems like enzymes and receptors are themselves chiral, they can interact differently with different enantiomers or diastereomers of a chiral drug. nih.gov One stereoisomer may be responsible for the desired therapeutic effect, while another may be inactive or contribute to off-target effects. nih.gov

For sesquiterpene lactones, stereochemistry is known to influence biological activity. science.gov The importance of stereochemistry for this compound is evident when comparing its activity to that of its isomers. researchgate.net For example, the compound 3-epi-iso-seco-tanapartholide, an epimer of iso-seco-tanapartholide, showed markedly different and more potent protective effects in studies on kidney cells. researchgate.netnih.gov These compounds differ in the spatial orientation at a single chiral center, yet this subtle change results in a significant divergence in biological potency.

The pursuit of enantioselective total syntheses of guaianolides like (+)-Moxartenolide further underscores the recognized importance of obtaining stereochemically pure compounds for biological evaluation. d-nb.info Controlling the stereochemistry is essential for ensuring that the molecule can achieve the correct orientation to bind to its biological target, thereby eliciting a specific and potent response.

Impact of Functional Groups and Substituents on Activity Profile

The bioactivity of sesquiterpene lactones is heavily influenced by the presence of the α-methylene-γ-lactone moiety. d-nb.info This group acts as a Michael acceptor, capable of forming covalent bonds with nucleophiles like the thiol groups found in enzymes and other proteins. d-nb.info This reactivity is often linked to the cytotoxic and other biological effects of this class of compounds.

Comparing this compound to other guaianolides from Artemisia argyi reveals the impact of other substituents. researchgate.net For instance, the presence and position of hydroxyl or acetyl groups can alter a compound's polarity and its ability to form hydrogen bonds, which can affect both target binding and solubility. ashp.org The difference in activity between this compound, Tuberiferin, and Rupicolin A can be attributed in part to variations in their substituent functional groups. nih.gov

A key medicinal chemistry strategy for this class of compounds involves modifying the reactive α-methylene-γ-lactone. pitt.edu To modulate the electrophilic nature of this group and potentially reduce indiscriminate reactivity, chemists have synthesized analogs where the lactone (ester) is replaced with a lactam (amide). pitt.edu This functional group interconversion creates a less electrophilic unsaturated amide, which can lead to a more favorable activity and safety profile. reachemchemicals.compitt.edu

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.commedcraveonline.com These models use calculated molecular descriptors—representing physicochemical properties like lipophilicity, electronic effects, and steric parameters—to predict the activity of new, untested molecules. wikipedia.org The ultimate goal of QSAR is to facilitate the rational design of novel compounds with improved efficacy and to prioritize synthetic efforts. jocpr.commdpi.com

QSAR models are developed by first compiling a "training set" of molecules with known activities. wikipedia.org For this compound, this would involve a series of its synthetic analogs. Mathematical and statistical methods are then used to create an equation that relates the structural descriptors to the observed biological activity. medcraveonline.comwikipedia.org

While specific QSAR models focused exclusively on this compound are not prominent in the literature, QSAR studies have been successfully applied to the broader class of sesquiterpene lactones to understand their activity as inhibitors of specific biological targets, such as the transcription factor NF-κB. pitt.edu The application of 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), could provide further insights by analyzing the three-dimensional fields around the molecules to predict how they will interact with a target's binding site. wikipedia.org Such models, once validated, would be invaluable for the virtual screening and design of novel this compound derivatives with optimized therapeutic potential. nih.gov

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Trace Analysis and Metabolite Profiling

Chromatography is the cornerstone of separating individual components from a mixture. For a compound like Moxartenolide, which is often found alongside structurally similar sesquiterpene lactones in plant extracts, high-resolution chromatographic methods are indispensable.

Ultra-High Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significantly higher resolution, speed, and sensitivity compared to conventional HPLC. nhplab.comorganomation.com When coupled with mass spectrometry (MS), it becomes a powerful tool for both the identification and quantification of compounds in complex samples. nhplab.comorganomation.com UPLC-MS is particularly vital for metabolite profiling, which aims to measure a wide range of low molecular-weight metabolites in a biological sample. admescope.comnih.gov

This technique has been successfully applied to characterize the chemical constituents of plants known to contain this compound, such as Artemisia argyi. mdpi.com In such studies, UPLC is often coupled with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurements, enabling the tentative identification of numerous compounds, including this compound, from a single chromatographic run. mdpi.comdntb.gov.ua For quantitative purposes, tandem mass spectrometry (UPLC-MS/MS), often using a triple quadrupole (TQ) mass analyzer, provides unparalleled sensitivity and selectivity, making it ideal for trace analysis. nhplab.commdpi.comnih.gov This allows for the precise measurement of specific compounds even at very low concentrations within a complex matrix. waters.com

The process involves separating the chemical constituents on the UPLC column, after which they are ionized (e.g., via electrospray ionization - ESI) and detected by the mass spectrometer based on their mass-to-charge (m/z) ratio. nhplab.com

Table 1: Illustrative UPLC-MS Parameters for Analysis of Plant Extracts Containing Sesquiterpene Lactones This table represents typical parameters and may vary based on the specific instrument and analytical goals.

| Parameter | Value/Description | Purpose |

| Chromatography System | UPLC System | Provides high-resolution separation with shorter run times. nhplab.com |

| Column | C18 reversed-phase, sub-2µm | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Water (with formic acid) and Acetonitrile (B52724) (or Methanol) | Elutes compounds with varying polarities from the column. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimal for small particle columns, ensuring efficient separation. |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode | Generates ions from the eluted compounds for MS detection. nhplab.com |

| Mass Analyzer | Time-of-Flight (TOF) or Triple Quadrupole (TQ) | TOF for high-resolution mass identification; TQ for sensitive quantification. mdpi.com |

| Acquisition Mode | Full Scan (for profiling); Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) | Full scan detects all ions in a range; SIM/MRM focuses on specific target ions for higher sensitivity. thermofisher.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile organic compounds (VOCs). thermofisher.commeasurlabs.com While this compound itself is a sesquiterpene lactone and typically analyzed by LC-MS, GC-MS is crucial for characterizing the volatile fraction (essential oils) of the plant matrix in which this compound is found. oup.com This provides a more complete phytochemical profile of the source material.

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. thermofisher.com The separation occurs in a long, thin capillary column. oup.com As compounds elute from the column, they enter the mass spectrometer, are ionized (commonly by electron ionization), and detected. thermofisher.com The resulting mass spectrum provides a fragmentation pattern that acts as a "fingerprint" for compound identification. thermofisher.com Techniques like headspace solid-phase microextraction (HS-SPME) can be used for sample preparation, allowing for the solvent-free analysis of volatile constituents. oup.com GC-MS has been used to identify dozens of volatile compounds, including alcohols, terpenes, and aldehydes, from plants of the Artemisia genus. oup.comnih.gov

Table 2: Typical GC-MS Parameters for Analysis of Volatile Compounds in Plant Material This table represents typical parameters and is for illustrative purposes.

| Parameter | Value/Description | Purpose |

| Chromatography System | Gas Chromatograph | Separates volatile components in the gas phase. thermofisher.com |

| Column | HP-5MS (or similar non-polar capillary column) | A common column for separating a wide range of volatile and semi-volatile compounds. oup.com |

| Carrier Gas | Helium or Hydrogen | An inert gas that moves the analytes through the column. thermofisher.com |

| Injection Mode | Splitless or Split | Splitless mode is used for trace analysis to transfer the entire sample to the column. oup.com |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Gradually increases column temperature to elute compounds based on their boiling points. oup.com |

| Ionization Source | Electron Ionization (EI) at 70 eV | A standard, high-energy method that produces reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole | Separates fragment ions based on their mass-to-charge ratio. oup.com |

| Acquisition Mode | Full Scan (m/z 40-350) | Scans a wide mass range to identify unknown compounds by comparing their spectra to databases. oup.com |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Advanced Spectroscopic Techniques for Quantitative Analysis

Beyond chromatography, various spectroscopic techniques are vital for the structural elucidation and quantitative analysis of chemical compounds. azooptics.com These methods measure the interaction of molecules with electromagnetic radiation and are often used in conjunction with chemometrics—the statistical analysis of chemical data—to analyze complex datasets. mdpi.comamericanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the precise molecular structure of isolated compounds like this compound. For quantitative purposes (qNMR), it can determine the concentration of a substance without the need for an identical standard, by comparing the integral of an analyte's signal to that of a known amount of an internal standard. It is highly valued for its non-destructive nature and high precision. azooptics.com

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique measures the absorption of infrared radiation by a molecule's chemical bonds. It provides a molecular fingerprint and can be used for both qualitative and quantitative analysis of compounds in a mixture. mdpi.com When paired with chemometric models, FTIR can quantify specific components within a complex matrix rapidly and without sample destruction. nih.gov

Raman Spectroscopy : Similar to FTIR, Raman spectroscopy provides information about molecular vibrations. It is particularly useful for analyzing solid samples and aqueous solutions. Transmission Raman Spectroscopy (TRS) has emerged as a sensitive tool for the quantitative analysis of different chemical forms (polymorphs) in solid samples. mdpi.com

These spectroscopic methods, when combined with statistical approaches, allow for the quantitative analysis of target compounds in complex mixtures, complementing the data obtained from chromatographic techniques. mdpi.com

Derivatization Methods for Enhanced Detection and Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a different compound (a derivative) that has improved analytical properties. This is particularly useful for compounds that exhibit poor chromatographic behavior, low volatility for GC analysis, or low ionization efficiency for MS detection.

For LC-MS analysis, derivatization can significantly enhance detection sensitivity. nih.gov While most steroids and some sesquiterpenes have relatively low ionization efficiencies, introducing a moiety with a permanent charge or a group that is easily ionized (e.g., a basic nitrogen atom for positive-ion ESI) can dramatically improve the signal response. nih.gov This allows for the detection and quantification of the analyte at much lower concentrations.

In the context of sesquiterpene lactones, which contain an α,β-unsaturated γ-lactone moiety, chemical modification is also a known strategy. For instance, the synthesis of amino acid–sesquiterpene conjugates via a Michael-type addition reaction has been reported. researchgate.net This type of reaction, which modifies the core structure, is a form of derivatization that could be used to alter the compound's analytical properties for enhanced detection.

For GC analysis, derivatization is often employed to increase the volatility and thermal stability of polar compounds. For example, a common technique is silylation, where active hydrogen atoms (in -OH, -NH, -SH groups) are replaced with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and suitable for GC analysis.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. frontiersin.org In the context of Moxartenolide, this method is crucial for two primary goals: identifying its potential protein targets and predicting the precise way it binds to them.

Target Identification: For a natural compound like this compound with known bioactivity, such as its reported inhibition of cancer cell proliferation, reverse docking (or inverse docking) can be employed. patsnap.comnih.gov This approach involves docking the ligand (this compound) against a large library of known protein structures to identify which proteins are most likely to be its biological targets. nih.gov The results are ranked based on scoring functions that estimate the binding affinity, helping to prioritize targets for experimental validation.

Binding Mode Prediction: Once a target is identified, standard molecular docking is used to predict the specific binding pose of this compound within the target's active site. nih.gov This process generates multiple possible conformations and orientations of the ligand and scores them. frontiersin.org The top-ranked pose provides a detailed 3D model of the interaction, highlighting key contacts such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The accuracy of this prediction is often assessed using the root mean square deviation (RMSD) between the predicted pose and a known experimental structure, with values under 2.0 Å generally considered a successful prediction. unirioja.es This structural insight is fundamental for understanding the molecule's mechanism of action and for structure-based drug design. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound Against Potential Cancer Targets This table presents hypothetical data to demonstrate the typical output of a molecular docking study.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Interactions |

|---|---|---|---|

| Bcl-2 | -9.8 | Arg102, Tyr67, Phe63 | Hydrogen bond, Pi-Alkyl, Pi-Pi T-shaped |

| VEGFR2 | -9.1 | Cys919, Asp1046, Glu885 | Hydrogen bond, Electrostatic |

| EGFR | -8.5 | Leu718, Met793, Gly796 | Hydrophobic, Hydrogen bond |

| HDAC1 | -7.9 | His142, Phe152, Tyr206 | Metal-coordination, Pi-Alkyl |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Mechanisms

To study chemical processes like enzyme-catalyzed reactions, a purely classical molecular mechanics (MM) approach is insufficient because it cannot describe the breaking and forming of chemical bonds. gromacs.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations solve this by treating a small, chemically active region of the system with quantum mechanics (QM), while the larger surrounding environment (the rest of the protein and solvent) is described by a more computationally efficient MM force field. nih.govmpg.de

For a compound like this compound, QM/MM simulations can be used to investigate its metabolic fate. For instance, if this compound is metabolized by a cytochrome P450 enzyme in the liver, a QM/MM model could elucidate the reaction mechanism. The active site, including this compound and the heme group of the enzyme, would be defined as the QM region. The simulation could then map the entire reaction pathway, identify transition states, and calculate the energy barriers for potential metabolic transformations, such as hydroxylation or epoxidation. frontiersin.org This provides a level of detail on reaction mechanisms that is difficult to obtain experimentally. nih.gov

Table 2: Hypothetical QM/MM Results for a Proposed Metabolic Reaction of this compound This table presents hypothetical data for the enzymatic hydroxylation of this compound.

| Metabolic Step | System Partition | Calculated Energy Barrier (kcal/mol) | Reaction Type |

|---|---|---|---|

| Hydrogen Abstraction | QM: this compound + Fe(IV)=O Porphyrin | 12.5 | Rate-determining step |

| Radical Rebound | QM: this compound radical + Fe(III)-OH | 1.2 | Barrierless recombination |

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org Unlike simpler methods, DFT can accurately describe the electronic properties of a molecule, which govern its reactivity, stability, and intermolecular interactions. rsc.org

For this compound, DFT calculations can be used to determine a range of electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. aps.org These calculations provide fundamental insights that can help explain the compound's observed biological activity and guide chemical modifications to enhance its properties.

Table 3: Illustrative DFT-Calculated Electronic Properties of this compound This table presents hypothetical data from a DFT calculation.

| Electronic Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability |

| Dipole Moment | 3.1 Debye | Reflects overall polarity |

Machine Learning Approaches in SAR and Biological Activity Prediction

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound by identifying which parts of its chemical structure are key for its biological effects. oncodesign-services.com Machine learning (ML) has revolutionized this process by enabling the creation of predictive models from large datasets. numberanalytics.com Algorithms such as Random Forest and Support Vector Machines can be trained on a dataset of compounds with known biological activities (e.g., IC₅₀ values) to learn the complex relationships between chemical structures and their activity. nih.govbiorxiv.org

In the case of this compound, a set of its synthetic analogues could be created and tested experimentally. This data would then be used to train an ML model. The model could then predict the activity of new, untested this compound derivatives, allowing researchers to prioritize the synthesis of only the most promising compounds. nih.gov This significantly accelerates the optimization cycle and helps in designing molecules with improved potency and selectivity. oncodesign-services.com

Table 4: Hypothetical SAR Data for this compound Analogues Used in a Machine Learning Model This table shows illustrative data linking structural modifications to changes in biological activity.

| Compound | Modification (R-group) | Experimental pIC₅₀ | ML-Predicted pIC₅₀ |

|---|---|---|---|

| This compound | -OH | 7.2 | 7.1 |

| Analogue 1 | -OCH₃ | 6.8 | 6.9 |

| Analogue 2 | -F | 7.5 | 7.4 |

| Analogue 3 | -H | 6.1 | 6.3 |

Proteomics and Transcriptomics Data Integration for Systems-Level Understanding

While methods like docking focus on a single target, the true biological effect of a compound is often the result of complex changes across the entire cellular system. Multi-omics approaches, which integrate data from transcriptomics (gene expression) and proteomics (protein expression), provide a holistic view of these changes. metwarebio.comfrontlinegenomics.com

To gain a systems-level understanding of this compound, cancer cells could be treated with the compound, followed by the collection of transcriptomic (via RNA-Seq) and proteomic (via mass spectrometry) data. By analyzing which genes and proteins are significantly upregulated or downregulated, researchers can identify entire biological pathways affected by the compound. nih.gov For example, results might show that this compound treatment leads to the downregulation of proteins involved in cell cycle progression and the upregulation of genes associated with apoptosis. Integrating these datasets provides a powerful, unbiased way to formulate hypotheses about the compound's comprehensive mechanism of action. nih.govelifesciences.org

Table 5: Illustrative Integrated Omics Data for Cancer Cells Treated with this compound This table presents a hypothetical summary of pathways affected by this compound.

| Affected Biological Pathway | Key Downregulated Genes/Proteins | Key Upregulated Genes/Proteins | Inferred Cellular Effect |

|---|---|---|---|

| Cell Cycle | CDK2, Cyclin E1 | p21 (CDKN1A) | G1/S Phase Arrest |

| Apoptosis | Bcl-2 | BAX, Caspase-3 | Induction of Programmed Cell Death |

| Angiogenesis | VEGFA, HIF1A | THBS1 | Inhibition of Blood Vessel Formation |

Future Research Trajectories and Broader Academic Implications

Exploration of Undiscovered Bioactivities and Mechanisms

The known biological activities of Moxartenolide, such as its anti-inflammatory and anticancer effects, are likely just the beginning of understanding its full therapeutic potential. nih.gov Future research is poised to delve into previously unexplored bioactivities. The structural characteristics of sesquiterpene lactones, including the α-methylene-γ-lactone moiety, are known to interact with various biological nucleophiles, suggesting a broad range of potential cellular targets. mdpi.com

The primary anti-inflammatory mechanism of many sesquiterpene lactones is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. acs.org However, the complete mechanistic landscape of this compound is yet to be fully elucidated. It is plausible that this compound interacts with other signaling pathways involved in inflammation and cancer, and future studies will likely focus on identifying these novel mechanisms of action. The investigation into its effects on other cellular processes, such as immunomodulation, neuroprotection, and antimicrobial activity, could reveal new therapeutic applications for this compound and its derivatives. researchgate.net Network pharmacology and molecular docking studies can help predict potential targets and signaling pathways, guiding experimental validation of these undiscovered bioactivities. researchgate.net

Design and Synthesis of Novel Analogs with Enhanced Specificity

While this compound exhibits promising bioactivity, its development as a therapeutic agent may be hampered by issues such as off-target effects and suboptimal pharmacokinetic properties. A significant future research direction lies in the rational design and synthesis of novel this compound analogs with enhanced specificity and improved therapeutic indices. One approach involves chemically modifying the α-methylene-γ-lactone group to fine-tune its electrophilicity, thereby reducing nonspecific reactions with biological thiols while maintaining or enhancing its desired activity. acs.orgnih.gov

The synthesis of guaianolide analogs with a tunable α-methylene-γ-lactam electrophile has shown that it is possible to correlate thiol reactivity with bioactivity, offering a strategy for creating more selective compounds. acs.orgnih.govresearchgate.net By substituting the lactone with a lactam and modifying the nitrogen substituent, researchers can modulate the compound's reactivity. acs.orgnih.gov This allows for the development of analogs that retain the desired inhibitory effects on targets like NF-κB while minimizing cytotoxicity. acs.org The total synthesis of various guaianolide natural products provides a foundation for creating these novel analogs. researchgate.net Future efforts will likely focus on creating a library of this compound analogs with diverse modifications to systematically explore structure-activity relationships and identify candidates with superior therapeutic profiles.

Integration of Multi-Omics Data for a Comprehensive Understanding

A holistic understanding of this compound, from its biosynthesis in Artemisia argyi to its effects on human cells, can be achieved through the integration of multi-omics data. nih.gov This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the biological systems involved. nih.govmdpi.com The recent sequencing of the Artemisia argyi genome provides a crucial resource for these studies. frontiersin.org

Integrated metabolite profiling and transcriptome analysis of different tissues of Artemisia argyi have already begun to unravel the tissue-specific regulation of terpenoid biosynthesis. nih.govdntb.gov.ua These studies have identified candidate genes, including those for cytochrome P450s and transcription factors, that are likely involved in the biosynthetic pathway of this compound and other sesquiterpenoids. nih.gov By correlating gene expression data with metabolite profiles, researchers can identify the specific enzymes responsible for each step in the biosynthesis of this compound. mdpi.com This knowledge is not only fundamental to understanding the natural production of this compound but is also essential for its biosynthetic engineering. mdpi.com Furthermore, applying multi-omics approaches to study the effects of this compound on human cells can help to identify its molecular targets and elucidate its mechanism of action in a more comprehensive manner. nih.gov

Advancements in Biosynthetic Engineering for Sustainable Production

The natural abundance of this compound in Artemisia argyi is often low, making its extraction for research and potential therapeutic use a challenge. nisr.or.jp Biosynthetic engineering offers a promising solution for the sustainable and scalable production of this compound and its analogs. researchgate.net This involves the heterologous expression of the biosynthetic pathway genes in microbial hosts such as Saccharomyces cerevisiae (yeast) or bacteria. nisr.or.jpresearchgate.net

Significant progress has been made in the metabolic engineering of yeast for the production of other sesquiterpenoids, which can serve as a blueprint for this compound production. nisr.or.jp The identification of the genes involved in the guaianolide biosynthetic pathway is a critical first step. nisr.or.jpfao.org For instance, the discovery of enzymes like germacrene A synthase and germacrene A oxidase, which are involved in the early steps of sesquiterpene lactone biosynthesis, is crucial. nih.govmdpi.com Subsequent steps, such as the conversion of costunolide (B1669451) to the guaianolide skeleton, are also key targets for enzyme discovery and engineering. fao.orgmdpi.com By assembling the complete biosynthetic pathway in a microbial host and optimizing metabolic fluxes, it will be possible to produce this compound in high yields, providing a sustainable and cost-effective source of this valuable compound. mdpi.comnih.gov

Development of Advanced Analytical Platforms for Natural Product Research

The advancement of research into this compound and other natural products is intrinsically linked to the development of sophisticated analytical platforms. These platforms are essential for the identification, quantification, and characterization of these complex molecules. A variety of analytical techniques are employed for the analysis of sesquiterpenes and sesquiterpene lactones, with high-performance liquid chromatography (HPLC) being a method of choice due to the thermolability of many of these compounds. researchgate.net

Future developments will likely focus on enhancing the sensitivity, resolution, and throughput of these analytical methods. The coupling of HPLC with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides powerful tools for structure elucidation. researchgate.net Furthermore, the development of high-throughput screening (HTS) platforms is crucial for the discovery of new bioactive compounds from natural product libraries. nycu.edu.twvipergen.comsygnaturediscovery.com These platforms enable the rapid screening of large numbers of extracts or pure compounds for specific biological activities. mdpi.comnih.gov Integrating these advanced analytical and screening technologies will accelerate the pace of natural product drug discovery, facilitating the identification and development of the next generation of therapeutics derived from natural sources like this compound.

Q & A

Q. What are the standard experimental protocols for isolating and characterizing Moxartenolide from natural sources?

Methodological Answer:

- Isolation: Use column chromatography with gradient elution (e.g., silica gel, Sephadex LH-20) guided by TLC to separate this compound from co-occurring compounds. Monitor purity via HPLC with a C18 reverse-phase column and UV detection at 220–280 nm .

- Characterization: Employ NMR (¹H, ¹³C, 2D-COSY, HSQC) for structural elucidation, supplemented by high-resolution mass spectrometry (HRMS) to confirm molecular formula. Compare spectral data with literature for validation .

Q. How can researchers design initial bioactivity assays for this compound?

Methodological Answer:

- In vitro screening: Prioritize cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., COX-2, NF-κB) based on structural analogs’ known targets. Use dose-response curves (0.1–100 µM) to establish IC₅₀ values .

- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls. Validate assay reproducibility via triplicate runs and statistical analysis (e.g., ANOVA with p < 0.05) .

Q. What are the best practices for ensuring reproducibility in this compound synthesis?

Methodological Answer:

- Documentation: Provide detailed reaction conditions (solvent, temperature, catalyst), purification steps, and yield percentages. Report deviations (e.g., humidity sensitivity) that impact outcomes .

- Validation: Cross-verify synthetic routes using independent labs. Share raw spectral data (NMR, MS) in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Methodological Answer:

- Hypothesis testing: Design orthogonal assays (e.g., siRNA knockdown, CRISPR-Cas9 gene editing) to validate proposed targets. For example, if this compound is reported to inhibit both STAT3 and mTOR, use gene-specific silencing to isolate effects .

- Data triangulation: Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify downstream pathways. Compare results across multiple cell lines or in vivo models to rule out context-dependent variability .

Q. What advanced strategies optimize this compound’s bioavailability for in vivo studies?

Methodological Answer:

- Formulation: Test nano-encapsulation (e.g., liposomes, PLGA nanoparticles) to enhance solubility. Use dynamic light scattering (DLS) for particle size analysis and HPLC to monitor drug loading efficiency .

- Pharmacokinetics: Conduct LC-MS/MS-based plasma profiling in rodent models to assess Cmax, Tmax, and half-life. Compare oral vs. intravenous administration to identify optimal delivery routes .

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across studies?

Methodological Answer:

- Meta-analysis: Systematically review methodologies (e.g., cell line origin, assay duration, serum concentration). Use Bland-Altman plots to quantify inter-lab variability .

- Standardization: Propose a consortium-led protocol for cytotoxicity assays, including cell passage number limits and reference compound calibration .

Q. What computational approaches predict this compound’s interactions with off-target proteins?

Methodological Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to screen against human proteome databases. Validate top hits (e.g., kinases, GPCRs) with surface plasmon resonance (SPR) for binding affinity .

- Machine learning: Train QSAR models on existing bioactivity data to prioritize high-risk off-targets. Validate predictions via in vitro selectivity panels .

Data Analysis & Reporting

Q. How to statistically analyze dose-response data for this compound in heterogeneous cell populations?

Methodological Answer:

- Non-linear regression: Fit data to log(inhibitor) vs. response curves (GraphPad Prism) to calculate IC₅₀. Report 95% confidence intervals and use outlier tests (e.g., Grubbs’) to exclude aberrant points .

- Subpopulation analysis: Apply cluster analysis (e.g., k-means in R) to identify resistant/sensitive subsets. Correlate with biomarkers (e.g., flow cytometry for protein expression) .

Q. What criteria determine whether a this compound study requires animal models versus in vitro systems?

Methodological Answer:

- Translational relevance: Use in vitro 3D organoids for preliminary efficacy-toxicity screening. Proceed to xenograft models only if potency (IC₅₀ < 10 µM) and selectivity (therapeutic index >10) are validated .

- Ethical compliance: Follow ARRIVE 2.0 guidelines for sample size justification and humane endpoints. Include a biostatistician in experimental design to minimize animal use .

Literature & Collaboration

Q. How to systematically evaluate conflicting literature on this compound’s therapeutic potential?

Methodological Answer:

- Evidence grading: Use PRISMA frameworks to rank studies by rigor (e.g., RCTs > in vitro). Highlight methodological flaws (e.g., lack of blinding in animal studies) in meta-analyses .

- Collaborative replication: Partner with independent labs to retest high-impact claims. Publish negative results in registered repositories to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.